![molecular formula C6H6Br2N2 B178995 2,6-Dibromo-5-methylpyridin-3-amine CAS No. 126325-51-7](/img/structure/B178995.png)
2,6-Dibromo-5-methylpyridin-3-amine
Overview
Description
“2,6-Dibromo-5-methylpyridin-3-amine” is a chemical compound with the molecular formula C6H6Br2N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been described in the literature. For instance, a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives . Another method involves the use of sodium hydride and N-methylformamide with 2,5-dibromo-3-methylpyridine .
Molecular Structure Analysis
The molecular structure of “this compound” is almost planar . In the crystal, inversion dimers linked by pairs of N—H⋯N hydrogen bonds generate R22 (8) loops .
Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives .
Scientific Research Applications
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized Metal–Organic Frameworks Structure, Synthesis, and Applications
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks show promise in various fields, including gas storage, separation, and catalysis, highlighting their versatility and potential in addressing environmental challenges and catalytic processes.
- Key Insights : The synthesis methods, including in situ synthesis, post-modification, and physical impregnation, enable the preparation of amine-functionalized MOFs with high CO2 sorption capacities. These materials are not only useful for CO2 capture but also for separation and catalytic applications, demonstrating their broad utility in scientific research and industrial applications.
- Applications : Beyond CO2 capture, these frameworks are explored for their catalytic properties, offering new avenues for chemical synthesis and environmental remediation.
Environmental and Toxicological Aspects of Amines
Environmental Concentrations and Toxicology of Amines
The review compiles information on concentrations, sources, fate, and toxicity of amines in surface waters. Amines, being ubiquitous in the environment, have varied sources including natural production and anthropogenic activities, particularly highlighting the need for understanding their environmental impact and management.
- Key Insights : Despite their widespread presence, the toxicological impact of amines at environmental concentrations is generally low. However, their role as precursors for nitrosamines and nitramines, which are of concern in drinking water, underscores the importance of monitoring and managing amine levels in the environment.
- Applications : The findings point to the necessity of continued research on amines' environmental behavior and impacts, crucial for developing strategies to mitigate potential health risks associated with their presence in water supplies.
(Poste, Grung, & Wright, 2014)
Sorbents for Environmental Remediation
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-functionalized sorbents present a promising solution for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents leverage the interactions between amines and PFAS to achieve efficient removal, addressing the challenge of persistent organic pollutants in water supplies.
- Key Insights : The review highlights the mechanisms through which amine-functionalized sorbents interact with PFAS, including electrostatic interactions and hydrophobic effects. The design of these sorbents takes into account their functional groups, morphology, and interaction mechanisms for optimized PFAS removal.
- Applications : This approach offers a pathway for developing more effective water treatment technologies to tackle the challenge of PFAS contamination, demonstrating the critical role of chemical innovation in environmental management and public health protection.
Safety and Hazards
Future Directions
The potential of “2,6-Dibromo-5-methylpyridin-3-amine” and its derivatives in various applications such as chiral dopants for liquid crystals is a promising area for future research . Further studies could also explore its biological activities, as some pyridine derivatives have shown anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Mechanism of Action
Target of Action
It’s known that this compound is used to synthesize a series of novel pyridine derivatives . These derivatives have shown potential as chiral dopants for liquid crystals .
Mode of Action
The mode of action of 2,6-Dibromo-5-methylpyridin-3-amine involves its use in the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound reacts with several arylboronic acids to produce novel pyridine derivatives .
Biochemical Pathways
The suzuki cross-coupling reaction, in which this compound participates, is a key process in organic chemistry and is widely used in the synthesis of various organic compounds .
Result of Action
The result of the action of this compound is the production of novel pyridine derivatives . These derivatives have shown potential as chiral dopants for liquid crystals . Additionally, some of these derivatives have exhibited anti-thrombolytic, biofilm inhibition, and haemolytic activities .
properties
IUPAC Name |
2,6-dibromo-5-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-2-4(9)6(8)10-5(3)7/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXIPDBNGXJHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560034 | |
Record name | 2,6-Dibromo-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126325-51-7 | |
Record name | 2,6-Dibromo-5-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126325-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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